

(-)-Verbenene: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: (-)-Verbenene

Cat. No.: B13429258

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Introduction: **(-)-Verbenene** is a bicyclic monoterpene characterized by the molecular formula $C_{10}H_{14}$. As a chiral molecule, it exists as two enantiomers, with the levorotatory form, **(-)-verbenene**, being a subject of interest in the study of natural products and chemical synthesis. It is important to distinguish verbenene from the more extensively studied verbenone, which is a ketone derivative and possesses different chemical and biological properties. This guide provides a detailed summary of the known physical and chemical properties of verbenene, outlines relevant experimental protocols for its characterization, and discusses its role within the broader context of terpene chemistry and biology. Due to limitations in publicly available literature, some data points, particularly the specific optical rotation, are not readily available for **(-)-verbenene** and data for the generic "verbenene" isomer is presented.

Physical Properties of Verbenene

The physical characteristics of verbenene are summarized in the table below. These properties are essential for its isolation, purification, and analysis.

Property	Value
Molecular Formula	C ₁₀ H ₁₄
Molecular Weight	134.22 g/mol
Appearance	Colorless to pale yellow clear liquid (est.) [1]
Boiling Point	162.00 to 164.00 °C @ 760.00 mm Hg
Vapor Pressure	2.841 mmHg @ 25.00 °C (est.)
Flash Point	96.00 °F (35.56 °C) (TCC)
Solubility	Soluble in alcohol; Insoluble in water (7.599 mg/L @ 25 °C est.)
logP (o/w)	3.863 (est.)
Specific Optical Rotation ([α] _D)	Data not available in cited literature for the (-) enantiomer.

Chemical Properties

Structure and Reactivity: **(-)-Verbenene**, or 6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene, is a bicyclic alkene. Its structure contains two double bonds, making it susceptible to various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The strained bicyclic ring system also influences its reactivity, potentially leading to rearrangement reactions under certain conditions.

Synthesis and Stability: Verbenene is structurally related to α-pinene, a common precursor in the synthesis of many pinane-type monoterpenoids. The synthesis of verbenone, a related and economically important compound, often proceeds via the oxidation of α-pinene. While verbenene itself is a potential intermediate or byproduct in these reactions, detailed studies on its specific stability are limited. Like many terpenes, it is likely susceptible to oxidation and polymerization upon prolonged exposure to air and light.

Biological Activity and Significance

While specific signaling pathways for **(-)-verbenene** are not well-documented, its chemical family is of great significance in chemical ecology, particularly in insect communication. The closely related compound, verbenone, is a well-known anti-aggregation pheromone for several species of bark beetles (Coleoptera: Scolytidae), which are significant forest pests.[2][3]

Bark beetles use aggregation pheromones to coordinate mass attacks on host trees. Once a tree's resources become depleted, the production of anti-aggregation pheromones like verbenone signals incoming beetles to seek other hosts, thus preventing overpopulation and resource competition.[2][3] Verbenone can be produced by the beetles themselves, by associated microorganisms, or through the auto-oxidation of host tree monoterpenes like α -pinene.[2][4] The biosynthesis and chemical relationship between these compounds are of significant interest to researchers developing pest management strategies.

Experimental Protocols

Determination of Physical and Chemical Properties

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment: GC-MS is a standard method for the analysis of volatile compounds like terpenes.

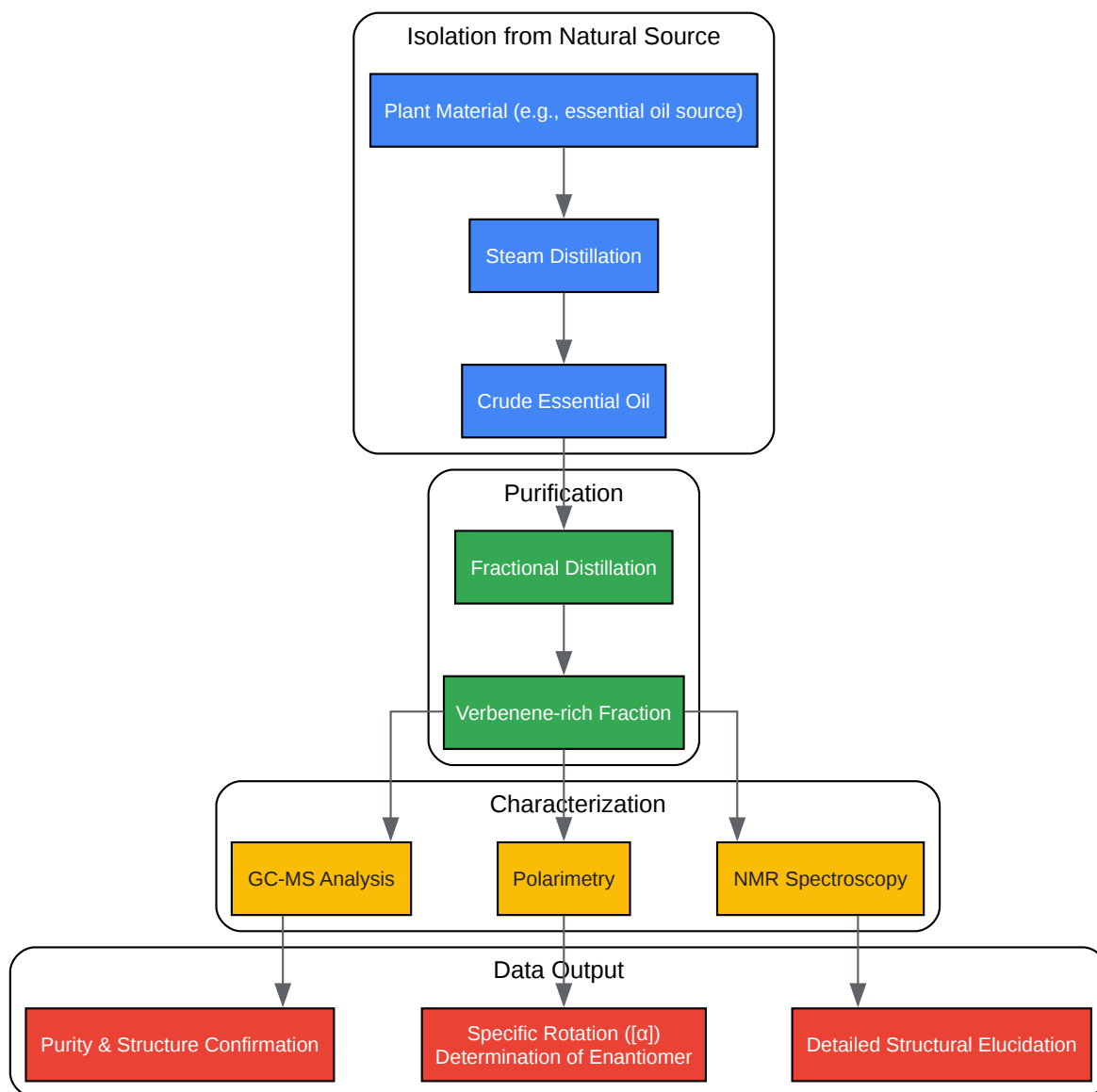
- Sample Preparation: A dilute solution of the verbenene sample is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms) is coupled to a mass spectrometer.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3-5 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: 40-350 amu.
- Data Analysis: The retention time provides a characteristic identifier for verbenene, while the mass spectrum, with its unique fragmentation pattern, confirms the structure. Purity is determined by the relative area of the verbenene peak in the chromatogram.

2. Polarimetry for Measurement of Optical Rotation: To determine if a sample is the (+) or (-) enantiomer, its specific rotation is measured using a polarimeter.

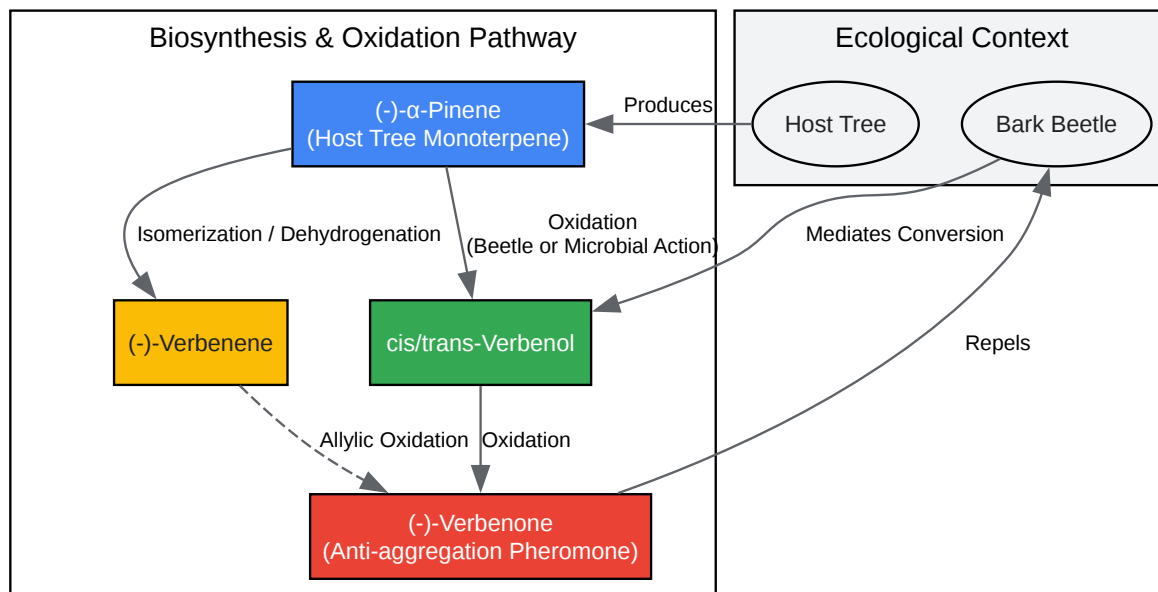
- Principle: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule.^{[5][6]} Levorotatory compounds, designated with a (-), rotate light in a counter-clockwise direction.^{[5][6]}
- Sample Preparation: A precise concentration of the **(-)-verbenene** sample is prepared in a suitable achiral solvent (e.g., ethanol or chloroform).
- Instrumentation: A polarimeter with a sodium D-line lamp (589 nm) is typically used.
- Procedure:
 - The polarimeter tube is first filled with the pure solvent to obtain a blank reading (zeroing the instrument).
 - The tube is then filled with the sample solution of known concentration.
 - The observed rotation (α) is measured at a specific temperature (usually 25 °C).
- Calculation of Specific Rotation ($[\alpha]$): $[\alpha] = \alpha / (c \times l)$ Where:
 - α = observed rotation in degrees.
 - c = concentration in g/mL.
 - l = path length of the polarimeter tube in decimeters (dm).

Visualizations



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Workflow for Isolation and Chiral Analysis of Terpenes.



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Chemical Relationship of Verbenene and Related Monoterpenes.

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